molecular formula C14H12O B185326 9H-Fluorene-9-methanol CAS No. 24324-17-2

9H-Fluorene-9-methanol

Cat. No. B185326
CAS RN: 24324-17-2
M. Wt: 196.24 g/mol
InChI Key: XXSCONYSQQLHTH-UHFFFAOYSA-N
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Description

9H-Fluorene-9-methanol, also known as 9-Fluorenylmethanol, is a compound used in the synthesis of peptides . It is also used in the preparation of deoxynucleoside 9-fluorenemethyl phosphorodithioates .


Synthesis Analysis

The synthesis of 9H-Fluorene-9-methanol involves the treatment of 9H-fluorene with n-butyllithium in tetrahydrofuran and hexane at 0 degrees, followed by the addition of formaldehyde . Another method involves the electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate, which leads to the low-potential electrodeposition of semiconducting poly (9-fluorenemethanol) (PFMO) film .


Molecular Structure Analysis

The molecular formula of 9H-Fluorene-9-methanol is C14H12O, and its molecular weight is 196.2445 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

9H-Fluorene-9-methanol acts as a N-protecting reagent, which is used in the synthesis of peptides . It is also used in the preparation of deoxynucleoside 9-fluorenemethyl phosphorodithioates .


Physical And Chemical Properties Analysis

9H-Fluorene-9-methanol is a solid compound with a melting point of 105-107 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

Organic Synthesis

9H-Fluorene-9-methanol is commonly used as a building block in organic synthesis . It offers a versatile platform for the introduction of fluorene moiety into different molecules .

Development of Organic Light-Emitting Diodes (OLEDs)

9H-Fluorene-9-methanol has been studied for its potential use in the development of OLEDs .

Results or Outcomes

Synthesis of Pharmaceutical Compounds

9H-Fluorene-9-methanol is used as a precursor for the synthesis of various pharmaceutical compounds .

Method of Application

One specific method of application is in the synthesis of an antimalarial drug analogue, benflumetol . This involves various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters .

Safety And Hazards

9H-Fluorene-9-methanol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

9H-fluoren-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSCONYSQQLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066980
Record name 9H-Fluorene-9-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-9-methanol

CAS RN

24324-17-2
Record name Fluorene-9-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24324-17-2
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Record name 9H-Fluorene-9-methanol
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Record name 9H-Fluorene-9-methanol
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Record name 9H-Fluorene-9-methanol
Source EPA DSSTox
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Record name (fluoren-9-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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